molecular formula C19H19N5O5S B14941978 N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

Cat. No.: B14941978
M. Wt: 429.5 g/mol
InChI Key: NTYASRLWYUWAGO-UHFFFAOYSA-N
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Description

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a complex organic compound with a unique structure that combines a triazolidinyl group, a phenyl ring, a tetrahydroquinoline moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide typically involves multiple steps, starting with the preparation of the triazolidinyl intermediateThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for each step. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes such as crystallization, distillation, and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolidinyl derivatives, phenyl-substituted quinolines, and sulfonamide-containing molecules. Examples are:

Uniqueness

What sets N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H19N5O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-(1,2-dimethyl-3,5-dioxo-1,2,4-triazolidin-4-yl)phenyl]-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C19H19N5O5S/c1-22-18(26)24(19(27)23(22)2)14-6-4-13(5-7-14)21-30(28,29)15-8-9-16-12(11-15)3-10-17(25)20-16/h4-9,11,21H,3,10H2,1-2H3,(H,20,25)

InChI Key

NTYASRLWYUWAGO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)N1C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)NC(=O)CC4

Origin of Product

United States

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